PF-3845
Übersicht
Beschreibung
PF-3845 ist eine chemische Verbindung, die für ihre Rolle als selektiver Inhibitor der Fettsäureamid-Hydrolase bekannt ist. Dieses Enzym ist für den Abbau von Fettsäureamiden verantwortlich, darunter Anandamid, ein endogenes Cannabinoid-Neurotransmitter. Durch die Inhibition der Fettsäureamid-Hydrolase erhöht this compound die Anandamid-Spiegel, was zu verschiedenen Cannabinoid-Rezeptor-basierten Effekten führt .
Wissenschaftliche Forschungsanwendungen
PF-3845 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Inhibition der Fettsäureamid-Hydrolase und ihre Auswirkungen auf die Anandamid-Spiegel zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle der Fettsäureamid-Hydrolase bei verschiedenen biologischen Prozessen, darunter Schmerzempfindung, Entzündungen und Angstzustände, zu untersuchen.
Medizin: this compound hat sich als vielversprechend für die Behandlung von Erkrankungen wie entzündungsbedingten Schmerzen, Angstzuständen und Depressionen erwiesen. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Fettsäureamid-Hydrolase durch einen kovalenten, irreversiblen Mechanismus hemmt. Die Verbindung carbamyliert das Serin-Nukleophil im katalytischen Zentrum des Enzyms, was zur Inaktivierung der Fettsäureamid-Hydrolase führt. Dies führt zu erhöhten Anandamid-Spiegeln, die Cannabinoid-Rezeptoren aktivieren und zu verschiedenen physiologischen Wirkungen führen .
Wirkmechanismus
Target of Action
PF-3845 is a selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is primarily responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes .
Mode of Action
This compound inhibits FAAH through a covalent, irreversible mechanism . It carbamylates the serine nucleophile (S241) of FAAH, leading to the inhibition of the enzyme . This inhibition results in increased levels of endocannabinoids, particularly anandamide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system. By inhibiting FAAH, this compound increases the levels of anandamide, an endocannabinoid . Anandamide acts on cannabinoid receptors, leading to various downstream effects depending on the specific receptor and cell type involved .
Result of Action
The inhibition of FAAH and subsequent increase in anandamide levels result in cannabinoid receptor-based effects . These effects include anti-inflammatory action, antidiarrheal effects, and antinociceptive (pain-relieving) effects in mouse models . Additionally, this compound has been found to exert rapid and long-lasting anti-anxiety effects in mice exposed to stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of stress or inflammation can enhance the need for FAAH inhibition and thus potentially increase the efficacy of this compound . .
Biochemische Analyse
Biochemical Properties
PF-3845 acts by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide, a type of endocannabinoid . By inhibiting FAAH, this compound increases the levels of anandamide, leading to enhanced endocannabinoid signaling . This compound has also been found to inhibit phenylalanyl-tRNA synthetase in Mycobacterium tuberculosis .
Cellular Effects
This compound has been shown to have anti-inflammatory effects in various cellular models . For instance, it has been found to reduce the expression of inflammatory markers such as inducible nitric oxide synthase, tumor necrosis factor-alpha convertase, interleukin-6, and cyclooxygenase-2 in the hippocampus of rats exposed to stress .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FAAH, leading to increased levels of anandamide . This compound is a time-dependent inhibitor that carbamylates FAAH’s catalytic serine nucleophile . Additionally, this compound has been found to inhibit the growth of Mtb H37Rv, suggesting its potential as an antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-lasting effects. For example, it has been found to increase anandamide levels in the brain and spinal cord for up to 24 hours . Moreover, it has been observed to rapidly ameliorate plasma corticosterone release at 60 minutes of stress in rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage. For instance, it has been found to produce antinociceptive effects in both inflammatory and noninflammatory pain models in rats .
Metabolic Pathways
This compound is involved in the endocannabinoid metabolic pathway, where it inhibits the FAAH enzyme, leading to increased levels of anandamide . This results in enhanced endocannabinoid signaling .
Vorbereitungsmethoden
PF-3845 wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Biaryletherpiperidin beteiligt ist. Die Synthese beinhaltet die Carbamoylierung des Serin-Nukleophils im katalytischen Zentrum der Fettsäureamid-Hydrolase. Die Verbindung wird hergestellt, indem 3-Pyridinyl-4-([3-(5-(Trifluormethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidincarboxamid mit geeigneten Reagenzien unter kontrollierten Bedingungen umgesetzt wird .
Analyse Chemischer Reaktionen
PF-3845 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile.
Vergleich Mit ähnlichen Verbindungen
PF-3845 ist im Vergleich zu anderen Inhibitoren der Fettsäureamid-Hydrolase aufgrund seiner hohen Selektivität und seines irreversiblen Inhibitionsmechanismus einzigartig. Zu den ähnlichen Verbindungen gehören:
URB597: Ein weiterer Inhibitor der Fettsäureamid-Hydrolase, jedoch mit einem anderen Wirkmechanismus.
Eigenschaften
IUPAC Name |
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOJHRYUGLRASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648905 | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196109-52-0 | |
Record name | N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-3845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-3845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.